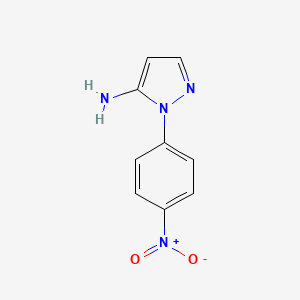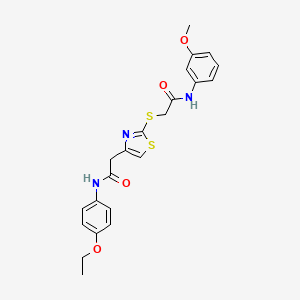
N-(4-ethoxyphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of N-(4-ethoxyphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
The compound N-(4-ethoxyphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a bioactive molecule that appears to be related to a family of compounds with potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the thiazole ring and acetamide linkage are common across the described molecules. These compounds have been studied for various biological activities, including anticancer and anti-inflammatory effects, as well as for their potential use in treating metabolic disorders like diabetes and obesity .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a thiazole ring, followed by the introduction of an acetamide group. For instance, the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives has been reported, which involves the creation of the thiazole core and subsequent functionalization to achieve the desired biological activity . Similarly, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with various substituents has been explored, indicating the versatility of the synthetic routes for these types of compounds .
Molecular Structure Analysis
The molecular structure of thiazole-containing acetamides is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring is often linked to an acetamide moiety, which includes a carbonyl group adjacent to an amine. The presence of various substituents on the thiazole ring and the phenyl rings, such as methoxy or ethoxy groups, can significantly influence the compound's electronic properties and, consequently, its biological activity .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. The thiazole ring can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. The acetamide group can undergo hydrolysis under basic or acidic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the presence of methoxy and ethoxy groups can affect the overall reactivity by stabilizing certain intermediates or by directing the course of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-ethoxyphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide and related compounds are influenced by their molecular structures. The presence of heteroatoms such as nitrogen, sulfur, and oxygen within the molecules can impact their solubility, boiling and melting points, and stability. The lipophilicity of the compound is also an important factor that can affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The introduction of methoxy and ethoxy groups can increase the solubility in organic solvents, which is beneficial for certain pharmaceutical applications .
科学的研究の応用
Synthesis and Pharmacological Properties
The compound of interest, due to its complex structure, is a potential candidate in the realm of medicinal chemistry. A study highlighted the synthesis of a similar structured compound, where the pharmacophore hybridization approach was utilized to design drug-like small molecules with potential anticancer properties. The research presented a cost-effective synthesis method, yielding a novel non-condensed pyrazoline-bearing hybrid molecule. The synthesized compound underwent anticancer activity screening in vitro, indicating the relevance of such compounds in cancer research (Yushyn, Holota, & Lesyk, 2022).
Crystal Structure Analysis
Understanding the crystal structure of similar compounds provides insights into their potential applications. A study described the crystal structures of two (oxothiazolidin-2-ylidene)acetamides. Such structural analyses are crucial for understanding the molecular interactions and properties, which can be pivotal for drug design and other scientific applications (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antimicrobial Activities
Compounds with similar structural frameworks have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives were synthesized and investigated for their antimicrobial activities against various Candida species and pathogenic bacteria, indicating the potential biomedical applications of such compounds (Altıntop et al., 2011).
Antioxidant and Anti-inflammatory Properties
Research on similar compounds has also indicated potential antioxidant and anti-inflammatory properties. A study synthesized a series of novel acetamides and evaluated them for their anti-inflammatory and antioxidant activities, demonstrating the compounds' potential in therapeutic applications (Koppireddi et al., 2013).
作用機序
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Thiazoles are found in many potent biologically active compounds .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, these compounds interact with their targets to modulate their activity, which can lead to various downstream effects .
Biochemical pathways
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Thiazoles have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Generally, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Generally, these compounds can modulate the activity of their targets, leading to various downstream effects .
Action environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. The specific influences would depend on the compound’s chemical properties .
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-3-29-18-9-7-15(8-10-18)23-20(26)12-17-13-30-22(25-17)31-14-21(27)24-16-5-4-6-19(11-16)28-2/h4-11,13H,3,12,14H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIMPOZZVDXYAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


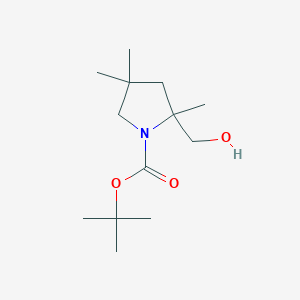
![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)
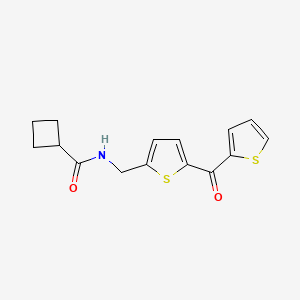
![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)
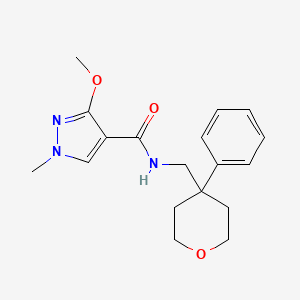
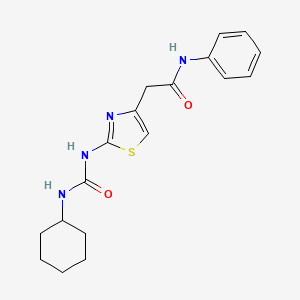

![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)

![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)
methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)
![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)
